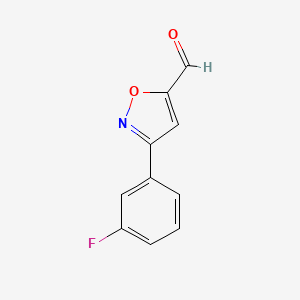

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde

Descripción

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is characterized by a five-membered heterocyclic isoxazole ring containing one nitrogen and one oxygen atom, with the molecular formula C₁₀H₆FNO₂ and a molecular weight of 191.16 grams per mole. The compound's International Union of Pure and Applied Chemistry name is 3-(3-fluorophenyl)-1,2-oxazole-5-carbaldehyde, reflecting its systematic nomenclature based on the oxazole ring system. The molecular structure exhibits a planar isoxazole core with the 3-fluorophenyl substituent positioned at the 3-position and the carbaldehyde functional group located at the 5-position of the heterocyclic ring.

Crystallographic analysis of related isoxazole derivatives provides valuable insights into the structural parameters of this compound. Studies on similar compounds, such as 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde, reveal that the phenyl ring substituents are typically inclined to the planar isoxazole ring mean plane by angles ranging from 38 to 44 degrees. The crystallographic data for the chlorinated analog shows a monoclinic crystal system with space group P 1 21/n 1, cell parameters a = 3.9531 Å, b = 9.337 Å, c = 25.228 Å, and β = 93.909°. These structural parameters suggest that the fluorinated compound likely exhibits similar crystallographic properties due to the comparable size and electronic effects of fluorine and chlorine substituents.

The bond lengths within the isoxazole ring are characteristic of aromatic heterocyclic systems, with the carbon-nitrogen and carbon-oxygen bonds exhibiting partial double bond character due to electron delocalization. The carbaldehyde group introduces additional structural complexity, with the carbon-oxygen double bond length typically measuring approximately 1.21 Å, consistent with standard aldehyde functional groups. The torsion angles between the phenyl ring and the isoxazole core significantly influence the overall molecular geometry, with typical values ranging from 36 to 44 degrees based on crystallographic studies of analogous compounds.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound reveals distinctive signatures that confirm its molecular structure and provide detailed information about its electronic environment. Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance techniques offering complementary information about the compound's molecular framework.

In the proton nuclear magnetic resonance spectrum, the aldehyde proton typically appears as a characteristic singlet at approximately 9.8-10.2 parts per million, reflecting the deshielding effect of the carbonyl group. The aromatic protons of the isoxazole ring and the fluorophenyl substituent manifest as complex multipets in the 6.5-8.5 parts per million region, with the exact chemical shifts dependent on the electronic environment created by the fluorine substituent and the heterocyclic ring system. The fluorine atom's influence on nearby protons results in characteristic coupling patterns and chemical shift perturbations that can be observed in the aromatic region of the spectrum.

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group typically resonates at approximately 185-190 parts per million, while the aromatic carbons appear in the 110-160 parts per million range. The carbon atoms directly bonded to fluorine exhibit characteristic coupling with the fluorine nucleus, resulting in doublet splitting patterns with coupling constants typically ranging from 15-25 hertz for direct carbon-fluorine bonds and 2-8 hertz for vicinal interactions.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carbonyl stretch of the aldehyde group appears as a strong absorption band at approximately 1680-1720 wavenumbers, while the aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumber region. The carbon-fluorine bond produces a characteristic absorption band in the 1000-1300 wavenumber range, with the exact frequency dependent on the substitution pattern and electronic environment of the fluorine atom.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the conjugated π-electron system of the isoxazole ring and the aromatic substituent. The absorption maximum typically occurs in the 250-350 nanometer range, with the exact wavelength influenced by the electronic effects of the fluorine substituent and the extended conjugation between the heterocyclic ring and the phenyl group.

Comparative Analysis with Isoxazole Derivatives

The structural and spectroscopic properties of this compound can be effectively understood through systematic comparison with related isoxazole derivatives bearing different substituents. This comparative analysis reveals the specific influence of the fluorine atom on the compound's molecular properties and provides insights into structure-activity relationships within this class of heterocyclic compounds.

Comparison with 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde demonstrates the positional effects of fluorine substitution on the phenyl ring. The 4-fluorophenyl derivative, with molecular formula C₁₀H₆FNO₂ and identical molecular weight of 191.16 grams per mole, exhibits different electronic properties due to the para-substitution pattern. The electron-withdrawing effect of fluorine in the para position creates a more uniform electron density distribution across the phenyl ring compared to the meta-substitution pattern in the 3-fluorophenyl derivative. This difference manifests in distinct nuclear magnetic resonance chemical shifts and coupling patterns, particularly for the aromatic protons and carbons adjacent to the fluorine substituent.

Analysis of halogen-substituted analogs reveals systematic trends in molecular properties. The 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde derivative exhibits similar structural characteristics but with notable differences in bond lengths and electronic distribution due to the larger atomic radius and different electronegativity of chlorine compared to fluorine. Carbon-13 nuclear magnetic resonance studies show that the carbon signals of the phenyl fragment are significantly affected by halogen substitution, with fluorine-containing compounds typically showing greater chemical shift perturbations due to the higher electronegativity and smaller size of the fluorine atom.

The following table summarizes key comparative data for selected isoxazole derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Aldehyde C=O Stretch (cm⁻¹) | Aromatic Region (ppm) |

|---|---|---|---|---|

| This compound | C₁₀H₆FNO₂ | 191.16 | 1680-1720 | 6.5-8.5 |

| 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde | C₁₀H₆FNO₂ | 191.16 | 1680-1720 | 6.5-8.5 |

| 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde | C₁₀H₆ClNO₂ | 207.61 | 1680-1720 | 6.5-8.5 |

Comparative studies of amino-substituted derivatives, such as 5-Amino-3-(3-fluorophenyl)isoxazole, provide additional insights into the electronic effects of different functional groups. The amino derivative, with molecular formula C₉H₇FN₂O and molecular weight 178.16 grams per mole, lacks the carbonyl group but retains the fluorophenyl substituent, allowing for direct comparison of the electronic effects of the aldehyde versus amino functionalization. The amino group's electron-donating properties contrast sharply with the electron-withdrawing nature of the aldehyde group, resulting in significant differences in nuclear magnetic resonance chemical shifts and infrared absorption frequencies.

Positional isomers, such as 5-(3-Fluorophenyl)isoxazole-3-carbaldehyde, offer valuable comparisons for understanding the effects of functional group positioning on molecular properties. These isomers maintain the same molecular formula and weight but exhibit different connectivity patterns, leading to distinct spectroscopic signatures and crystallographic properties. The interchange of the fluorophenyl and carbaldehyde positions results in altered electronic distribution patterns and different intermolecular interactions in the solid state.

Electron Density Distribution via X-ray Photoelectron Spectroscopy

X-ray photoelectron spectroscopy provides detailed information about the electron density distribution and electronic environment of atoms within this compound, offering insights into the compound's electronic structure that complement traditional spectroscopic techniques. This surface-sensitive analytical method enables the investigation of core electron binding energies, which are characteristic of specific atoms and their chemical environments within the molecule.

The carbon 1s photoelectron spectrum of this compound reveals multiple distinct peaks corresponding to chemically different carbon environments within the molecule. The carbonyl carbon of the aldehyde group exhibits the highest binding energy, typically appearing at approximately 288-289 electron volts, reflecting the electron-deficient nature of this carbon atom due to the strong electron-withdrawing effect of the oxygen atom. The aromatic carbons of both the isoxazole ring and the fluorophenyl substituent appear at lower binding energies, typically in the 284-286 electron volt range, with subtle variations depending on their proximity to electronegative atoms and their position within the conjugated π-electron system.

The nitrogen 1s photoelectron spectrum provides specific information about the electronic environment of the nitrogen atom within the isoxazole ring. The binding energy of the nitrogen 1s electrons typically falls in the 399-401 electron volt range, with the exact value influenced by the electron density distribution within the heterocyclic ring and the electronic effects of the substituents. The nitrogen atom's participation in the aromatic π-electron system and its coordination environment within the five-membered ring contribute to its characteristic photoelectron binding energy.

Oxygen photoelectron spectroscopy reveals two distinct oxygen environments within the molecule: the oxygen atom of the isoxazole ring and the oxygen atom of the aldehyde carbonyl group. The oxygen 1s binding energies for these two environments differ significantly, with the carbonyl oxygen typically exhibiting a higher binding energy (approximately 532-533 electron volts) compared to the ether-like oxygen in the isoxazole ring (approximately 530-531 electron volts). This difference reflects the distinct electronic environments and bonding characteristics of these oxygen atoms.

The fluorine 1s photoelectron spectrum provides crucial information about the electronic environment of the fluorine substituent on the phenyl ring. Fluorine, being the most electronegative element, exhibits a characteristic binding energy typically around 688-690 electron volts. The exact binding energy is influenced by the electronic effects transmitted through the aromatic ring system and the overall electron density distribution within the molecule. The fluorine atom's strong electron-withdrawing effect significantly influences the electron density distribution throughout the molecular framework, as evidenced by systematic shifts in the binding energies of neighboring atoms.

Valence band photoelectron spectroscopy complements the core-level analysis by providing information about the molecular orbitals and electronic structure of the compound. The highest occupied molecular orbital exhibits binding energies typically in the 8-12 electron volt range, while the overall valence band structure reflects the complex interplay between the π-electron systems of the isoxazole ring and the fluorophenyl substituent. The electronic coupling between these aromatic systems creates a delocalized molecular orbital framework that influences the compound's chemical reactivity and physical properties.

Structure

2D Structure

Propiedades

IUPAC Name |

3-(3-fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVCEZDURIQSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676411 | |

| Record name | 3-(3-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-52-9 | |

| Record name | 3-(3-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization via Oxime and Michael Addition Approach

A commonly employed method for isoxazole synthesis involves the reaction of an oxime derivative with an activated alkene or alkyne, often catalyzed by copper salts. This approach is exemplified in the preparation of related compounds such as 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid, which shares structural similarity with this compound and provides a useful synthetic template.

Oxime Formation: Hydroxylamine hydrochloride is reacted with the corresponding fluorobenzaldehyde (in this case, 3-fluorobenzaldehyde) under alkaline conditions to form the oxime intermediate. The reaction is typically carried out in a mixed solvent system such as trimethyl carbinol and water at room temperature (approx. 20 °C) for 30 minutes to 2 hours.

Cyclization via Michael Addition: The oxime is then treated with copper catalysts (e.g., copper sulfate pentahydrate and copper powder) and sodium salt of a sulfonyl chloride reagent (e.g., TSN(Cl)Na) while slowly adding methyl acrylate. This step induces a cyclization reaction forming the isoxazole ring with a methyl ester substituent at the 5-position.

Hydrolysis to Aldehyde or Carboxylic Acid: The methyl ester intermediate is then hydrolyzed under alkaline reflux conditions (using potassium hydroxide or sodium hydroxide) at temperatures ranging from 20 to 100 °C for 2 to 12 hours. For aldehyde formation, controlled partial reduction or selective oxidation methods are applied to convert the carboxylate or ester group to the aldehyde functionality at the 5-position.

This method is adapted from the synthesis of 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid and can be modified to accommodate the 3-fluorophenyl substituent by starting from 3-fluorobenzaldehyde instead of 4-methoxybenzaldehyde.

Alternative Synthesis via Nitrile Oxide Cycloaddition

Another approach involves the copper(I)-catalyzed cycloaddition of nitrile oxides with alkynes to form isoxazoles. This method allows for the regioselective synthesis of 3,5-disubstituted isoxazoles.

Nitrile Oxide Generation: The nitrile oxide is generated in situ from the corresponding oxime precursor (derived from 3-fluorobenzaldehyde).

Cycloaddition: The nitrile oxide undergoes cycloaddition with an alkyne bearing an aldehyde substituent or a masked aldehyde functionality, catalyzed by copper(I) salts.

Deprotection or Further Functionalization: Post-cycloaddition, the aldehyde group is revealed or introduced through subsequent functional group transformations.

This method is supported by literature describing copper(I)-catalyzed synthesis of azoles and isoxazoles, offering a practical and regioselective route to the target compound[Non-patent citations].

Detailed Reaction Conditions and Parameters

| Step | Reagents & Catalysts | Solvent System | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Oxime Formation | Hydroxylamine hydrochloride, 3-fluorobenzaldehyde, NaOH or KOH | Trimethyl carbinol/water (1:1) | 20 | 30 min – 2 hours | Alkaline conditions; oxime formation monitored by TLC |

| Cyclization (Michael Addition) | TSN(Cl)Na, CuSO4·5H2O, Cu powder, methyl acrylate | Same as above or methanol/ethanol | 20–30 | 20–60 minutes | Slow dropwise addition of methyl acrylate; maintain pH ~6 with NaOH |

| Hydrolysis to Carboxylate | KOH or NaOH | Water or aqueous alcohol | 95–100 | 3–4 hours | Reflux conditions; followed by acidification to precipitate product |

| Aldehyde Formation | Selective reduction or oxidation agents (e.g., DIBAL-H for esters to aldehydes) | Organic solvents (e.g., THF) | -78 to 0 | 1–3 hours | Controlled conditions to avoid over-reduction to alcohol |

Research Findings and Yield Optimization

The use of mixed solvents such as trimethyl carbinol and water improves solubility and reaction control during oxime formation and subsequent steps.

Copper catalysts are essential for efficient cyclization, providing high regioselectivity and yield.

The pH control during methyl acrylate addition is critical to avoid side reactions and ensure formation of the methyl ester intermediate.

Hydrolysis under reflux with potassium hydroxide provides efficient conversion to the carboxylate intermediate, which can be further transformed into the aldehyde.

Careful temperature and time control during the aldehyde formation step are necessary to prevent over-reduction or decomposition.

Reported yields for similar isoxazole derivatives range from 60% to 80% over the multi-step sequence, with potential for scale-up due to operational simplicity.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Oxime + Michael Addition + Hydrolysis | Hydroxylamine HCl, CuSO4·5H2O, Cu, TSN(Cl)Na, methyl acrylate, KOH | Straightforward, scalable, good regioselectivity | Multi-step, requires careful pH control | 60–80 |

| Copper(I)-Catalyzed Nitrile Oxide Cycloaddition | Nitrile oxide precursor, alkyne, Cu(I) catalyst | Regioselective, versatile for substitutions | Requires alkyne with aldehyde or protected group | 65–75 |

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3)

Major Products Formed

Oxidation: 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid

Reduction: 3-(3-Fluorophenyl)isoxazole-5-methanol

Substitution: Various substituted derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential in developing anti-inflammatory and analgesic drugs. For example, a study highlighted the synthesis of novel derivatives that demonstrated potent inhibitory activity against specific enzymes involved in inflammatory pathways, showcasing the compound's therapeutic potential .

Case Study: C1s Inhibitors

Research into non-amidine-based C1s inhibitors revealed that introducing the isoxazole moiety significantly enhanced inhibitory activity. The incorporation of this compound into these compounds resulted in improved selectivity and potency, indicating its vital role in drug design .

Material Science

Advanced Materials and Coatings

In material science, this compound is employed to formulate advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced durability and resistance to environmental factors, making it valuable for industrial applications .

Agricultural Chemistry

Development of Agrochemicals

The compound plays a crucial role in creating agrochemicals, particularly herbicides and fungicides. Its derivatives have been investigated for their effectiveness in improving crop yield and protection against pests and diseases. Research has demonstrated that specific formulations incorporating this compound can lead to increased agricultural productivity .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. It provides insights into biological pathways and potential therapeutic targets for various diseases. For instance, studies have focused on its interaction with specific receptors, revealing mechanisms that could lead to new treatment strategies .

Development of Fluorescent Probes

Imaging Applications

This compound is also employed in developing fluorescent probes for imaging applications. These probes are essential for visualizing cellular processes in real-time, aiding researchers in understanding complex biological systems. The ability to track cellular dynamics using fluorescent imaging techniques has opened new avenues for research in cell biology and pharmacology .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for anti-inflammatory drugs | Enhanced inhibitory activity in C1s inhibitors |

| Material Science | Advanced materials and coatings | Improved durability and resistance |

| Agricultural Chemistry | Herbicides and fungicides | Increased crop yield and protection |

| Biochemical Research | Enzyme inhibition studies | Insights into biological pathways |

| Fluorescent Probes | Cellular imaging applications | Real-time visualization of cellular processes |

Mecanismo De Acción

The mechanism of action of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the isoxazole ring can contribute to its overall stability and reactivity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and physicochemical properties of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituents (Position) | Purity (%) |

|---|---|---|---|---|---|

| This compound | 885273-52-9 | C₁₀H₇FNO₂ | 191.17 | 3-Fluorophenyl (3), Carbaldehyde (5) | 97 |

| 3-Phenylisoxazole-5-carbaldehyde | 72418-40-7 | C₁₀H₇NO₂ | 173.17 | Phenyl (3), Carbaldehyde (5) | 95 |

| 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde | 640292-06-4 | C₁₀H₇FNO₂ | 191.17 | 4-Fluorophenyl (5), Carbaldehyde (3) | 98 |

| 3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde | 1208081-38-2 | C₁₂H₈F₃NO₂ | 255.19 | Methyl (3), 4-Trifluoromethylphenyl (5), Carbaldehyde (4) | — |

Key Observations:

Fluorine Positional Isomerism :

- The target compound and 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS: 640292-06-4) are positional isomers. The fluorine substituent on the phenyl ring is at the meta (3-) position in the former and para (4-) in the latter . This difference alters electronic effects: the meta-fluorine induces moderate electron-withdrawing effects, while the para-fluorine may influence resonance stabilization differently .

Carbaldehyde Position :

- The carbaldehyde group’s position on the isoxazole ring (positions 3, 4, or 5) significantly impacts reactivity. For instance, this compound has the aldehyde at position 5, making it more sterically accessible for nucleophilic additions compared to derivatives with aldehyde groups at position 3 or 4 .

Phenyl vs. Fluorophenyl :

- Replacing the phenyl group in 3-Phenylisoxazole-5-carbaldehyde (CAS: 72418-40-7) with a fluorophenyl moiety increases polarity and may improve binding affinity in biological targets due to halogen bonding .

Actividad Biológica

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a compound of significant interest in various fields, particularly in pharmaceutical development, material science, and agricultural chemistry. Its unique structure allows it to participate in diverse biological activities, making it a valuable intermediate in drug synthesis and biochemical research.

- Molecular Formula : C9H8FNO

- Molecular Weight : 165.17 g/mol

- IUPAC Name : 3-(3-fluorophenyl)-1,2-isoxazole-5-carbaldehyde

Applications

The compound is utilized across several domains:

- Pharmaceutical Development : It serves as an intermediate in synthesizing anti-inflammatory and analgesic drugs.

- Material Science : Employed in formulating advanced materials, enhancing durability and resistance.

- Agricultural Chemistry : Contributes to the development of agrochemicals, including herbicides and fungicides.

- Biochemical Research : Used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways.

- Fluorescent Probes : Aids in developing probes for real-time cellular imaging applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as an enzyme inhibitor or modulate receptor activity, which is crucial for therapeutic applications.

Case Studies and Research Findings

- Anti-inflammatory Activity :

- Cytotoxic Effects :

- Enzyme Inhibition :

Data Table: Biological Activity Overview

| Activity Type | Target Cells/Enzymes | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Various inflammatory markers | 5-10 | Inhibition of cytokine production |

| Cytotoxicity | MCF-7, HCT-116 | 1.5 - 5 | Induction of apoptosis |

| Enzyme Inhibition | Carbonic Anhydrase | 0.5 - 2 | Competitive inhibition |

Q & A

Q. What are the established synthetic routes for 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde?

A common approach involves cyclization between an oxime intermediate and a β-ketoester. For example, analogous syntheses (e.g., 3-(o-chlorophenyl)isoxazole derivatives) start with fluorobenzaldehyde derivatives reacting with hydroxylamine hydrochloride to form oximes, followed by cyclization with ethyl acetoacetate under alkaline conditions . Optimization of stoichiometry, reaction temperature (e.g., 60–80°C), and catalyst selection (e.g., NaOH or KOH) is critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typically employed.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR (¹H/¹³C) : Assign peaks using coupling constants (e.g., fluorine-induced splitting in ¹H NMR) and compare with NIST Chemistry WebBook data for analogous isoxazoles .

- FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and isoxazole ring vibrations (e.g., 1600–1500 cm⁻¹).

- X-ray crystallography : Resolve regiochemistry and substituent orientation, as demonstrated for structurally related 3-phenylisoxazole derivatives .

Q. What storage conditions are recommended to preserve stability?

Fluorinated aldehydes are prone to oxidation and moisture sensitivity. Store at 0–6°C under inert gas (argon or nitrogen) in amber glass vials . Purity should be monitored periodically via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How is the compound utilized in medicinal chemistry research?

The aldehyde group serves as a reactive handle for conjugation (e.g., forming hydrazones or Schiff bases) in drug design. Fluorophenyl-substituted isoxazoles are key intermediates in kinase inhibitors and neurokinin receptor ligands, as seen in [¹⁸F]-labeled radiotracers and pan-Pim kinase inhibitors .

Advanced Research Questions

Q. How can reaction yields be improved during the cyclization step?

Low yields often arise from incomplete oxime formation or side reactions. Strategies include:

Q. What computational methods predict the electronic effects of the 3-fluorophenyl substituent?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of fluorine, which polarizes the isoxazole ring and alters reactivity. Compare HOMO/LUMO levels with non-fluorinated analogs to guide functionalization strategies .

Q. How to resolve discrepancies between experimental and theoretical NMR data?

- High-field NMR (≥500 MHz) : Enhances resolution of complex splitting patterns caused by fluorine coupling.

- Solvent effects : Test deuterated DMSO or CDCl₃ to assess hydrogen bonding or aggregation.

- Dynamic NMR studies : Identify conformational exchange broadening signals .

Q. What strategies address regioselective functionalization of the isoxazole ring?

- Directed ortho-metalation : Use directing groups (e.g., aldehydes) to install substituents at specific positions.

- Cross-coupling reactions : Suzuki-Miyaura couplings with Pd(PPh₃)₄ catalysts enable aryl group introductions .

- Protection-deprotection : Temporarily mask the aldehyde group with tert-butyldimethylsilyl (TBS) to avoid interference .

Data Contradiction and Validation

Q. How to validate synthetic purity when HPLC and NMR data conflict?

Q. Why might X-ray crystallography fail for this compound, and how to mitigate this?

Fluorine’s low electron density can complicate crystal packing. Solutions include:

- Co-crystallization : Use guest molecules (e.g., DMSO) to stabilize the lattice.

- Low-temperature crystallization : Slow cooling in ethanol/water mixtures improves crystal quality .

Application-Oriented Questions

Q. Can this compound act as a precursor for radiolabeled probes?

Yes. The aldehyde group can be functionalized with ¹⁸F via reductive amination or nucleophilic substitution, as demonstrated in neurokinin receptor ligands . Optimize labeling efficiency using K₂.2.2/KHCO₃ as a phase-transfer catalyst.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.